Cas no 19773-24-1 (Peimisine)

Peimisine structure
Peimisine structure
Product Name:Peimisine
Numero CAS:19773-24-1
MF:C27H41NO3
MW:427.619348287582
MDL:MFCD30207851
CID:95027
PubChem ID:161294
Update Time:2025-04-18

Peimisine Proprietà chimiche e fisiche

Nomi e identificatori

    • peimisine
    • (2'R,3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,11aS,11bR) - 1,2,3,3'a,4,4',4a,5',6',6a,6b,7,7',7'a,8,11,11a,11b - octadecahydro-3-hydroxy-3',6',10,11b-tetraMethylspiro [9H-benzo[a]fluorene-9,2'(3'H)- furo[3,2-b]pyridin]-5(6H)-one
    • (3β)-17,23-Epoxy-3-hydroxy veratraMan-6(5H)-one
    • 11-Deoxo-6-oxo-5α,6-dihydrojervine
    • Ebeiensine
    • (23R)-17,23-epoxy-
    • (23R)-17,23-Epoxy-3β-hydroxy-5α-veratr-12-en-6-on
    • (23R)-17,23-epoxy-3β-hydroxy-5α-veratr-12-en-6-one
    • Spiro[9H-benzo[a]fluorene-9,2
    • (3β)-17,23-Epoxy-3-hydroxy veratraMan-6(5H)-one
    • (3'Ar,4aR,6aS,6bR,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,
    • 139893-27-9
    • Veratraman-6(5H)-one, 17,23-epoxy-3-hydroxy-, (3beta,5alpha,23beta)-
    • DTXSID10930647
    • CHEBI:184086
    • MFCD30207851
    • AS-75344
    • 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one
    • (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]luorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-uro[3,2-b]pyridine]-5-one
    • Pemissine
    • Veratraman-6(5H)-one, 17,23-epoxy-3-hydroxy-, (3beta)-
    • AC-34008
    • 1ST178246
    • (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-1,2,3,3'a,4,4',4a,5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-icosahydro-3'H-spiro[cyclohexa[a]fluorene-9,2'-furo[3,2-b]pyridin]-5-one
    • NS00094278
    • CS-3730
    • KYELXPJVGNZIGC-GKFGJCLESA-N
    • 19773-24-1
    • HY-N0214
    • Peimissine
    • Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-5(6H)-one, 1,2,3,3'a,4,4',4a,5',6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3-hydroxy-3',6',10,11b-tetramethyl-, (2'R,3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,11aS,11bR)-
    • (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one
    • SCHEMBL20544867
    • AKOS015888866
    • DA-56673
    • (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-1,2,3,3'a,4,4',4a,5',6,6',6a,6b,7,7',7'a,8,11,11a-octadecahydro-3'H-spiro[cyclohexa[a]fluorene-9,2'-furo[3,2-b]pyridin]-5-one
    • (-)-Ebeiensine
    • CHEMBL5421068
    • FP26783
    • (2'R,3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,11aS,11bR)-1,2,3,3'a,4,4',4a,5',6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3-hydroxy-3',6',10,11b-tetramethylspiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-5(6H)-one
    • (2'R,3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,11aS,11bR)-1,2,3,3'a,4,4',4a,5',6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3-hydroxy-3',6',1 0,11b-tetramethylspiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-5(6H)-one;(3b)-17,23-Epoxy-3-hydroxyveratrama
    • DK8227XD8Y
    • 11-Deoxo-6-oxo-5alpha,6-dihydrojervine
    • Peimisine
    • MDL: MFCD30207851
    • Inchi: 1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1
    • Chiave InChI: KYELXPJVGNZIGC-GKFGJCLESA-N
    • Sorrisi: O1[C@@H]2C[C@H](C)CN[C@H]2[C@@H](C)[C@]21CC[C@@H]1C(=C2C)C[C@@H]2[C@@]3(C)CC[C@@H](C[C@@H]3C(C[C@H]21)=O)O

Proprietà calcolate

  • Massa esatta: 427.30900
  • Massa monoisotopica: 427.30864417 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 0
  • Complessità: 821
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 58.6
  • Peso molecolare: 427.6
  • XLogP3: 2.7

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.17
  • Punto di fusione: 270 ºC
  • Punto di ebollizione: 573.0±50.0 °C at 760 mmHg
  • Punto di infiammabilità: 300.3±30.1 °C
  • PSA: 58.56000
  • LogP: 4.58960

Peimisine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
MedChemExpress
HY-N0214-10mM*1mLinDMSO
Peimisine
19773-24-1 99.51%
10mM*1mLinDMSO
¥1815 2023-07-26
MedChemExpress
HY-N0214-5mg
Peimisine
19773-24-1 99.51%
5mg
¥1650 2024-05-24
MedChemExpress
HY-N0214-10mg
Peimisine
19773-24-1 99.51%
10mg
¥2475 2024-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P115733-20mg
Peimisine
19773-24-1 ,≥98%
20mg
¥5933.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P115733-5mg
Peimisine
19773-24-1 ,≥98%
5mg
¥2080.90 2023-09-01
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0331-20mg
Peimisine
19773-24-1 HPLC≥98%
20mg
¥1900元 2023-09-15
ChemFaces
CFN98144-20mg
Peimisine
19773-24-1 >=98%
20mg
$288 2021-07-22
S e l l e c k ZHONG GUO
S0907-1mg
Peimisine
19773-24-1
1mg
¥1629.81 2022-04-26
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B20082-10mg
Peimisine
19773-24-1 ,HPLC≥98%
10mg
¥800.00 2021-09-02
ChemScence
CS-3730-5mg
Peimisine
19773-24-1 99.51%
5mg
$198.0 2022-04-27

Peimisine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:19773-24-1)Peimisine
Numero d'ordine:A1201402
Stato delle scorte:in Stock
Quantità:25mg/50mg/100mg/5mg/10mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 02:45
Prezzo ($):512.0/717.0/1003.0/207.0/310.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:19773-24-1)Peimisine
A1201402
Purezza:99%/99%/99%/99%/99%
Quantità:25mg/50mg/100mg/5mg/10mg
Prezzo ($):512.0/717.0/1003.0/207.0/310.0
Email